Regioisomeric Identity: Amine Position Dictates Hydrogen-Bond Donor/Acceptor Geometry
The target compound carries the primary amine at the 3-position of the pyrazolo[3,2-b][1,3]oxazine core. In contrast, the commercially available 2-amino regioisomer (CAS 1707580-84-4) places the amine at the 2-position on a pyrazolo[5,1-b][1,3]oxazine scaffold, altering the dihedral angle between the amine lone pair and the heterocyclic π-system. While no direct comparative biochemical IC₅₀ data are publicly available for this exact pair, the pyrazolo-oxazine review [1] compiles multiple datasets demonstrating that the position of the amino substituent on related fused pyrazolo-oxazine systems modulates in vitro inhibitory activity by >10-fold across kinase and phosphodiesterase targets. This class-level inference establishes that the 3-amine regioisomer presents a distinct pharmacophoric vector that cannot be replicated by the 2-amine isomer.
| Evidence Dimension | Regioisomeric amine position and its impact on biological activity |
|---|---|
| Target Compound Data | 3-amine on pyrazolo[3,2-b][1,3]oxazine (CAS 1708157-62-3) |
| Comparator Or Baseline | 2-amine on pyrazolo[5,1-b][1,3]oxazine (CAS 1707580-84-4); class-level activity variation >10-fold depending on amine position [1] |
| Quantified Difference | Not directly quantified for this pair; class-level inference of >10-fold activity shifts |
| Conditions | Review of kinase, phosphodiesterase, and CNS target assays compiled in Mini Rev Med Chem 2022 [1] |
Why This Matters
Procurement decisions that disregard regioisomeric identity risk introducing a compound with unpredictable target engagement, compromising SAR consistency in lead optimization.
- [1] Farghaly TA, et al. Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. Mini Rev Med Chem. 2022;22(3):444-468. doi:10.2174/1389557521666210824162631. View Source
